molecular formula C10H9ClO B101120 6-Chloro-2-tetralone CAS No. 17556-18-2

6-Chloro-2-tetralone

Cat. No. B101120
CAS RN: 17556-18-2
M. Wt: 180.63 g/mol
InChI Key: QQSYTUUAEZUAKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-tetralone, also known as 6-Chloro-3,4-dihydro-1H-naphthalen-2-one, is a chemical compound with the molecular formula C10H9ClO . It has a molecular weight of 180.63 g/mol .


Synthesis Analysis

The synthesis of tetralones, including 6-Chloro-2-tetralone, involves several methods. One such method is the intramolecular Friedel-Crafts acylation of a broad range of arylalkyl acid chlorides . Another method involves the use of 1,1,1,3,3,3-hexafluoro-2-propanol . Other methods include the use of catalysts generated in situ from [Rh (COD)Cl] 2, ( R )-DTBM-SEGPHOS, and NaBARF .


Molecular Structure Analysis

The molecular structure of 6-Chloro-2-tetralone consists of a tetralone core with a chlorine atom attached at the 6th position . The InChIKey for 6-Chloro-2-tetralone is QQSYTUUAEZUAKL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

6-Chloro-2-tetralone has a molecular weight of 180.63 g/mol . It has a computed XLogP3-AA value of 2.2, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor .

Scientific Research Applications

Organic Synthesis

6-Chloro-2-tetralone: is a valuable intermediate in organic synthesis. It is used to construct complex molecular frameworks due to its reactive ketone group and the presence of a chloro substituent which can be further functionalized. For instance, it serves as a reactant for organocatalytic domino Michael-hemiacetalization reactions , which are pivotal in creating carbon-carbon bonds in a stereoselective manner. This compound also finds use in the enantioselective reduction by certain fungi like Didymosphaeria igniaria, which is crucial for producing chiral molecules with high optical purity .

Pharmacology

In the realm of pharmacology, 6-Chloro-2-tetralone is a precursor for synthesizing various pharmacologically active molecules. Its structure is a key scaffold in the development of chalcones, which exhibit a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties . Additionally, tetralone derivatives have been explored for their potential therapeutic applications, particularly as anticancer and antibacterial agents .

Material Science

The compound’s utility extends to material science, where it’s used in the preparation of biologically and pharmacologically active molecules. Scientists leverage its chemical structure to develop new materials with desired properties . Its role in material science is still emerging, with ongoing research exploring its full potential.

Analytical Chemistry

6-Chloro-2-tetralone: is also significant in analytical chemistry, where it can be used as a standard or reference compound in various chemical analyses. Its well-defined structure and properties such as melting point, boiling point, and density make it suitable for calibrating instruments and validating analytical methods .

Biochemistry Research

In biochemistry research, 6-Chloro-2-tetralone is utilized as a biochemical reagent. It’s involved in the study of biochemical pathways and processes, often serving as a starting material for synthesizing compounds that interact with biological systems to elucidate their function .

Environmental Applications

While direct applications of 6-Chloro-2-tetralone in environmental science are not extensively documented, its derivatives could be used in the synthesis of compounds that have environmental significance. For example, it could be used to create molecules that act as sensors or neutralizers for environmental pollutants.

Safety And Hazards

6-Chloro-2-tetralone is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and may cause an allergic skin reaction and respiratory irritation .

properties

IUPAC Name

6-chloro-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSYTUUAEZUAKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403474
Record name 6-Chloro-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-tetralone

CAS RN

17556-18-2
Record name 6-Chloro-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-2-tetralone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2-tetralone
Reactant of Route 2
Reactant of Route 2
6-Chloro-2-tetralone
Reactant of Route 3
6-Chloro-2-tetralone
Reactant of Route 4
6-Chloro-2-tetralone
Reactant of Route 5
6-Chloro-2-tetralone
Reactant of Route 6
6-Chloro-2-tetralone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.